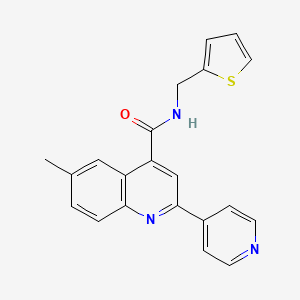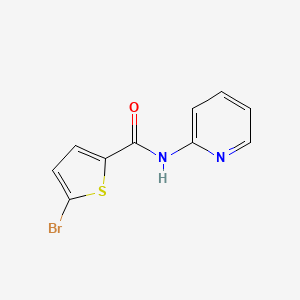![molecular formula C18H20F7N5O B4621774 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4621774.png)
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategic functionalization to introduce various substituents, enhancing the compound's reactivity and utility. A method detailed by Durka et al. (2014) involves the formation of dilithiated bis-(1H-pyrazol-1-yl)alkanes, subsequently reacted with electrophiles such as tert-butylisocyanate to install amide groups. This approach highlights the versatility in modifying pyrazole cores for derivative synthesis, potentially applicable to the target compound (Durka, Górska, Kliś, Serwatowski, & Woźniak, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their chemical behavior and potential applications. X-ray analysis and NMR spectroscopy often reveal the presence of varied structural motifs, stabilizing the molecule through hydrogen bond formation. These structural insights are essential for understanding the compound's reactivity and designing further functionalization strategies.
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of complex molecules. For example, reactions with electrophiles such as tert-butylisocyanate or triethyl borate introduce new functional groups, expanding the molecule's utility. These reactions are pivotal for the synthesis of diboronic acids and other derivatives, indicating the compound's versatility (Durka et al., 2014).
科学的研究の応用
Synthetic Applications
Research on similar pyrazole derivatives indicates their utility in synthesizing diboronic acids, which are crucial in cross-coupling reactions and materials science. Durka et al. (2014) demonstrated the synthesis of diboronic acids from bis-(1H-pyrazol-1-yl)alkanes, highlighting the role of pyrazole derivatives in forming structurally diverse compounds through hydrogen bond formation, which stabilizes their structure (Durka et al., 2014). This research suggests that N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide could serve as a precursor or intermediate in complex synthetic routes, potentially leading to new materials or pharmaceuticals.
Catalysis and Material Science
Pyrazole-based compounds are known for their role in catalysis, particularly in ethylene polymerization and small molecule fixation. Theuergarten et al. (2012) employed a bifunctional frustrated pyrazolylborane Lewis pair for small molecule fixation, including carbon dioxide and isocyanates, forming zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012). This suggests that compounds like N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide could be explored for their potential in environmental catalysis, such as carbon capture or the synthesis of green materials.
特性
IUPAC Name |
N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F7N5O/c1-2-11(30-12-5-3-4-9(12)14(28-30)18(23,24)25)17(31)26-6-7-29-13(16(21)22)8-10(27-29)15(19)20/h8,11,15-16H,2-7H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSQXWIBSNBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1C(=CC(=N1)C(F)F)C(F)F)N2C3=C(CCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)

![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)